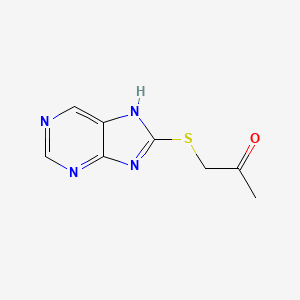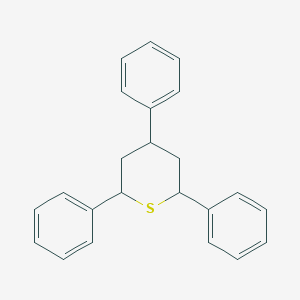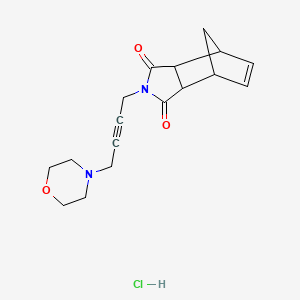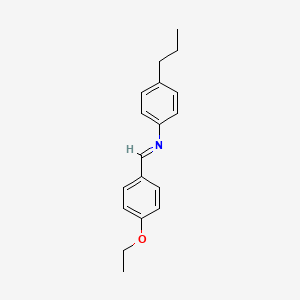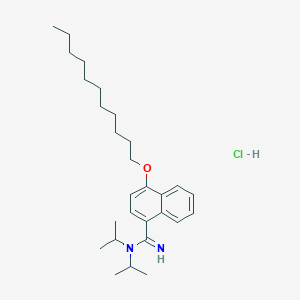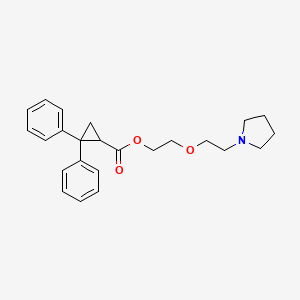
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring substituted with diphenyl groups and an ethoxyethyl chain linked to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclopropane ring, followed by the introduction of the diphenyl groups. The ethoxyethyl chain is then attached, and finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(1-Pyrrolidinyl)ethoxy)benzoic acid hydrochloride: Similar in structure but with a benzoic acid moiety instead of the cyclopropane ring.
2-Ethoxy-1,2-diphenylethanone: Features an ethoxy group and diphenyl substitution but lacks the pyrrolidine ring.
Uniqueness
2-(2-(1-Pyrrolidinyl)ethoxy)ethyl 2,2-diphenylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, diphenyl groups, and a pyrrolidine ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
39123-13-2 |
|---|---|
Fórmula molecular |
C24H29NO3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-1-ylethoxy)ethyl 2,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H29NO3/c26-23(28-18-17-27-16-15-25-13-7-8-14-25)22-19-24(22,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2 |
Clave InChI |
HCJPIMHTHBBDIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOCCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



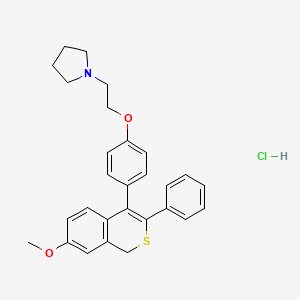
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)

